Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1803607-60-4 . It has a molecular weight of 257.33 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H23NO4/c1-6-17-11(15)9(2)10-7-14(8-10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3 . This code represents the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Asymmetric Synthesis and Glucocorticoid Receptor Modulators
Researchers have synthesized enantiomerically pure derivatives of tert-butyl azetidine-carboxylate, exploring their use as key intermediates in developing non-steroidal glucocorticoid receptor modulators. These studies focus on the asymmetric synthesis techniques and the impact of stereochemistry on the binding affinity to the glucocorticoid receptor, suggesting the compound's utility in creating potent receptor modulators (Sumiyoshi, Tojo, Urabe, & Tobe, 2011).
Masked Dipoles for Cycloaddition Reactions
Tert-butyl-substituted azetidine compounds, including the one , have been utilized as masked dipoles in formal cycloaddition reactions. These compounds are instrumental in generating diverse cyclic and acyclic structures, such as imidazolines and oxazolidines, showcasing their versatility in organic synthesis (Yadav & Sriramurthy, 2005).
Role in Synthesizing Targeted PROTAC Molecules
The compound plays a critical role as an intermediate in synthesizing targeted proteolysis-targeting chimeras (PROTACs), which are a novel class of therapeutic agents. This research highlights the compound's utility in the complex synthesis pathways required to produce PROTAC molecules, which have significant potential in targeted drug development (Zhang et al., 2022).
Synthesis of Amino Acid-Azetidine Chimeras
The development of azetidine-2-carboxylic acid analogs with varied side chains demonstrates the compound's utility in creating amino acid chimeras. These chimeras can be used to study the influence of molecular conformation on biological activity, providing valuable insights into peptide-based drug design (Sajjadi & Lubell, 2008).
Building Blocks for Novel Compounds
Research also delves into synthesizing bifunctional tert-butyl-substituted azetidine compounds, serving as convenient starting points for further chemical modifications. These studies showcase the potential of such compounds to access new chemical spaces, particularly in developing compounds with novel pharmacological properties (Meyers et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)9(2)10-7-14(8-10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKWZYRQZCTBMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135285 | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803607-60-4 | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803607-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501135285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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